molecular formula C26H28ClN3O3 B10881751 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B10881751
M. Wt: 466.0 g/mol
InChI Key: XMLNSBAXTCUXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-chloro-2-oxo-4-phenylquinoline and tetrahydrofuran-2-ylmethylamine. The synthesis could involve:

    Condensation reactions: to form the quinoline core.

    Amidation reactions: to attach the piperidine-3-carboxamide moiety.

    Chlorination: to introduce the chlorine atom at the 6-position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Solvent selection: to ensure the reactions proceed efficiently.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline core or the piperidine ring.

    Substitution: Halogen atoms like chlorine can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups at the 6-position.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with:

    Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalating into DNA or RNA to disrupt their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine or quinine, known for their antimalarial activity.

    Piperidine derivatives: Compounds like piperine, found in black pepper, with various biological activities.

Uniqueness

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other quinoline or piperidine derivatives.

Properties

Molecular Formula

C26H28ClN3O3

Molecular Weight

466.0 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C26H28ClN3O3/c27-19-10-11-22-21(14-19)23(17-6-2-1-3-7-17)24(26(32)29-22)30-12-4-8-18(16-30)25(31)28-15-20-9-5-13-33-20/h1-3,6-7,10-11,14,18,20H,4-5,8-9,12-13,15-16H2,(H,28,31)(H,29,32)

InChI Key

XMLNSBAXTCUXGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NCC5CCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.